molecular formula C11H8INO5 B131179 N-Succinimidyl 4-hydroxy-3-iodobenzoate CAS No. 145459-41-2

N-Succinimidyl 4-hydroxy-3-iodobenzoate

Cat. No.: B131179
CAS No.: 145459-41-2
M. Wt: 365.09 g/mol
InChI Key: GINHDBODPBJQTG-HJSJVHDISA-N
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Description

N-Succinimidyl 4-hydroxy-3-iodobenzoate is an organic compound widely used in biochemical research, particularly in the field of protein labeling. This compound is known for its ability to introduce iodine isotopes into proteins and peptides, making it a valuable tool for radioiodination studies. The presence of the succinimidyl ester group allows it to react with primary amines in proteins, facilitating the attachment of the iodine label.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl 4-hydroxy-3-iodobenzoate typically involves the iodination of 4-hydroxybenzoic acid followed by the formation of the succinimidyl ester. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl 4-hydroxy-3-iodobenzoate primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. This group is highly reactive towards nucleophiles, particularly primary amines.

Common Reagents and Conditions

    Nucleophiles: Primary amines are the most common nucleophiles used in reactions with this compound.

    Solvents: Organic solvents like THF, dimethylformamide (DMF), and dichloromethane (DCM) are commonly used.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Major Products

The major product formed from the reaction of this compound with primary amines is the corresponding amide, where the iodine-labeled benzoate is attached to the amine-containing molecule .

Scientific Research Applications

N-Succinimidyl 4-hydroxy-3-iodobenzoate has a wide range of applications in scientific research:

    Protein Labeling: It is extensively used for the radioiodination of proteins and peptides, which is crucial for studying protein interactions, localization, and function.

    Immunoassays: The compound is used in the development of radioimmunoassays for detecting and quantifying specific proteins or antigens.

    Medical Imaging: Radioiodinated proteins labeled with this compound are used in diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

    Cancer Research: It is used in the development of radiolabeled antibodies for targeted cancer therapy and imaging.

Mechanism of Action

The mechanism of action of N-Succinimidyl 4-hydroxy-3-iodobenzoate involves the formation of a covalent bond between the succinimidyl ester group and the primary amine group of the target protein or peptide. This reaction results in the stable attachment of the iodine label to the protein, allowing for its detection and analysis. The iodine label can be detected using various imaging techniques, providing valuable information about the protein’s location and function .

Comparison with Similar Compounds

N-Succinimidyl 4-hydroxy-3-iodobenzoate is often compared with other radioiodination agents such as:

This compound stands out due to its balance of reactivity and stability, making it a preferred choice for many radioiodination applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-hydroxy-3-(131I)iodanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO5/c12-7-5-6(1-2-8(7)14)11(17)18-13-9(15)3-4-10(13)16/h1-2,5,14H,3-4H2/i12+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINHDBODPBJQTG-HJSJVHDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)O)[131I]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163047
Record name N-Succinimidyl 4-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145459-41-2
Record name N-Succinimidyl 4-hydroxy-3-iodobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145459412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl 4-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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